molecular formula C19H14FNO3 B2922813 (Z)-(5-(4-fluorophenyl)isoxazol-3-yl)methyl 3-phenylacrylate CAS No. 953222-09-8

(Z)-(5-(4-fluorophenyl)isoxazol-3-yl)methyl 3-phenylacrylate

Cat. No.: B2922813
CAS No.: 953222-09-8
M. Wt: 323.323
InChI Key: ZBHUHJFCZGHJJS-WDZFZDKYSA-N
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Description

(Z)-(5-(4-fluorophenyl)isoxazol-3-yl)methyl 3-phenylacrylate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Scientific Research Applications

Chemistry

In chemistry, (Z)-(5-(4-fluorophenyl)isoxazol-3-yl)methyl 3-phenylacrylate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions of isoxazole derivatives with biological targets. Its fluorophenyl group may enhance binding affinity and specificity for certain enzymes or receptors.

Medicine

In medicine, isoxazole derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . This compound could be investigated for similar therapeutic potentials.

Industry

Industrially, this compound may be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals due to its versatile reactivity and functional groups.

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry, materials science, and polymer chemistry. For instance, its potential to form polymers could be explored for the development of new materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazoles is through a (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (Cu) or ruthenium (Ru) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(Z)-(5-(4-fluorophenyl)isoxazol-3-yl)methyl 3-phenylacrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the phenyl rings.

Mechanism of Action

The mechanism of action of (Z)-(5-(4-fluorophenyl)isoxazol-3-yl)methyl 3-phenylacrylate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity, while the isoxazole ring may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-(5-(4-fluorophenyl)isoxazol-3-yl)methyl 3-phenylacrylate apart from similar compounds is its specific combination of a fluorophenyl group and a phenylacrylate moiety. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl (Z)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO3/c20-16-9-7-15(8-10-16)18-12-17(21-24-18)13-23-19(22)11-6-14-4-2-1-3-5-14/h1-12H,13H2/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHUHJFCZGHJJS-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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